1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
CAS No.: 904817-98-7
Cat. No.: VC2524267
Molecular Formula: C18H18N4O5
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904817-98-7 |
|---|---|
| Molecular Formula | C18H18N4O5 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H18N4O5/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24) |
| Standard InChI Key | GDJZDIGBPAZGQU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Introduction
Chemical Structure and Identification
Structural Features
The compound 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid possesses a complex heterocyclic structure with multiple functional groups. The core structure consists of an imidazo[1,2-a]pyridine framework substituted at multiple positions. At position 2, there is a furan-2-yl group, while position 6 contains a nitro group. Position 3 is substituted with a methylpiperidine-4-carboxylic acid moiety. This multi-heterocyclic structure contributes to the compound's unique chemical and biological properties.
The presence of the nitro group at position 6 of the imidazo[1,2-a]pyridine ring is particularly significant, as it enhances the electron-withdrawing properties that may contribute to the compound's reactivity toward biological targets. The furan ring increases the molecule's lipophilicity and may facilitate membrane penetration in biological systems.
Chemical Identifiers
The compound is uniquely identified through various chemical classification systems, as summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 904817-98-7 |
| Molecular Formula | C18H18N4O5 |
| Molecular Weight | 370.36 g/mol |
| IUPAC Name | 1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
| InChI | InChI=1S/C18H18N4O5/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24) |
| InChIKey | GDJZDIGBPAZGQU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)N+[O-])C4=CC=CO4 |
Physical Properties
The physical properties of 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid have been determined through both experimental and computational methods:
| Property | Value | Method |
|---|---|---|
| Density | 1.53±0.1 g/cm³ | Predicted |
| pKa | 4.00±0.20 | Predicted |
| LogP | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
The compound's relatively high density is consistent with its complex heterocyclic structure containing multiple heteroatoms. The pKa value of approximately 4.0 indicates moderate acidity of the carboxylic acid group, which is influenced by the electron-withdrawing effects of the heterocyclic system and the nitro group.
Synthesis and Chemical Reactivity
Chemical Reactions
Based on its structural features, 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid can potentially undergo several types of chemical reactions:
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Reduction of the nitro group: The nitro group at position 6 can be reduced to an amino group using appropriate reducing agents.
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Reactions involving the furan ring: The furan moiety is susceptible to oxidation and can undergo ring-opening reactions under specific conditions.
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Carboxylic acid transformations: The carboxylic acid group of the piperidine moiety can participate in various reactions, including esterification, amide formation, and reduction.
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Nucleophilic substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at electrophilic positions.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid can be attributed to several structural features:
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Furan ring: Enhances lipophilicity and potentially facilitates membrane penetration in biological systems.
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Nitro group: Contributes to electron-withdrawing properties that may enhance reactivity toward biological targets. In some compounds, nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components.
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Imidazo[1,2-a]pyridine core: This bicyclic heterocyclic system can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways.
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Piperidine moiety: Provides a basic site for interaction with various biological macromolecules.
Comparison with Related Compounds
Structural Analogs
A closely related compound to 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is its thiophene analog: 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid (CAS: 904817-89-6). This compound differs only in the replacement of the furan ring with a thiophene ring .
The following table compares key properties of these two compounds:
| Property | Furan Derivative (904817-98-7) | Thiophene Derivative (904817-89-6) |
|---|---|---|
| Molecular Formula | C18H18N4O5 | C18H18N4O4S |
| Molecular Weight | 370.36 g/mol | 386.4 g/mol |
| Core Structure | 2-furanyl-imidazo[1,2-a]pyridine | 2-thiophenyl-imidazo[1,2-a]pyridine |
| Relative Lipophilicity | Lower | Higher (due to sulfur atom) |
Related Heterocyclic Compounds
Other related compounds that share partial structural similarity include:
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2-Furan-2-YL-imidazo[1,2-A]pyrimidine (CAS: 66442-83-9): This compound lacks the nitro group and piperidine-carboxylic acid moiety but shares the furan-substituted imidazo heterocyclic core .
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1-(Furan-2-yl)cyclopropane-1-carboxylic acid (CAS: 162960-09-0): While structurally simpler, this compound shares the furan ring and carboxylic acid functionality .
-
6-Nitroimidazo[1,2-A]pyridine (CAS: 25045-82-3): This compound represents a simpler scaffold with just the nitro-substituted imidazo[1,2-a]pyridine core without additional substitutions .
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